![molecular formula C20H17F2NO3S B2520649 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide CAS No. 338392-93-1](/img/structure/B2520649.png)
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. Theoretical and experimental investigations, such as those on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, provide insights into structural and spectroscopic properties, as well as various analyses like NBO, NLO, and NPA . Additionally, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives have been investigated to understand the packing patterns and intermolecular interactions .
Chemical Reactions Analysis
Chemical reactions involving sulfonamide compounds are diverse. For example, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst is a novel reaction . The metal-free remote oxidative benzylic C–H amination of 4-methylanilides with N-fluorobenzenesulfonimide is another example of the innovative use of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The introduction of fluorine atoms into the structure, as seen in the series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, can significantly enhance binding potency as inhibitors of carbonic anhydrases . The isostructural crystals of various N-phenylbenzenesulfonamides also demonstrate the adaptability of the crystal-packing mode to different molecular shapes, which can affect their physical properties .
Bioactivity Studies
Bioactivity studies on sulfonamide compounds reveal their potential in various therapeutic areas. The high-affinity inhibitors of kynurenine 3-hydroxylase have implications for the investigation of the pathophysiological role of the kynurenine pathway after neuronal injury . The COX-2 selective inhibitors have potential applications in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain . Additionally, new benzenesulfonamides with substituted phenyl groups have been tested for cytotoxicity and carbonic anhydrase inhibition, showing promising results for anti-tumor activity .
Scientific Research Applications
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivatives has shown high singlet oxygen quantum yields, making them potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enantioselective Synthesis
Benzenesulfonamide derivatives have been utilized to enhance the reactivity and selectivity in the enantioselective fluorination of organic compounds. This application is significant in the synthesis of fluorinated organic molecules, which are relevant in pharmaceuticals and agrochemicals (Wang et al., 2014).
Molecular Structure Analysis
The investigation into the crystal structures of compounds like N-(4-fluorobenzoyl)benzenesulfonamide reveals intricate details about packing patterns and intermolecular interactions. Such analyses are vital for understanding the physical properties and potential applications of these compounds (Suchetan et al., 2015).
Cyclooxygenase Inhibition
Certain benzenesulfonamide derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain. These compounds, through structural modifications such as the introduction of a fluorine atom, have shown enhanced selectivity for COX-2 over COX-1, indicating their potential in developing anti-inflammatory drugs (Hashimoto et al., 2002).
Antimicrobial Activities
Synthesis and bioactivity studies on new benzenesulfonamide derivatives have demonstrated their potential as antimicrobial agents and inhibitors of enzymes like carbonic anhydrase. These findings suggest applications in designing antimicrobial drugs and studying enzyme inhibition for therapeutic uses (Gul et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3S/c21-17-6-4-15(5-7-17)13-26-14-16-2-1-3-19(12-16)23-27(24,25)20-10-8-18(22)9-11-20/h1-12,23H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAYRCUQIYICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)COCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide |
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